molecular formula C5H3BrIN B107189 2-Bromo-5-iodopyridine CAS No. 73290-22-9

2-Bromo-5-iodopyridine

Cat. No. B107189
CAS RN: 73290-22-9
M. Wt: 283.89 g/mol
InChI Key: LLKRSJVPTKFSLS-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of reactive bromine and iodine atoms which can undergo various cross-coupling reactions. The compound's utility is highlighted in the synthesis of metal-complexing molecular rods, functionalized pyridines, and in the preparation of potent pharmaceutical agents such as Lonafarnib, an anticancer drug .

Synthesis Analysis

The synthesis of 2-Bromo-5-iodopyridine and its derivatives has been achieved through various methods. One approach involves the Stille coupling of 2,5-dibromopyridine with organostannanes to yield 5-brominated bipyridines . Another method includes the iodine-magnesium exchange reaction followed by treatment with electrophiles to produce functionalized pyridine derivatives . Additionally, a 'halogen dance' reaction has been utilized to synthesize 2-bromo-4-iodopyridine, which can be further transformed into disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodopyridine is characterized by the presence of a pyridine ring substituted with bromine and iodine at the 2 and 5 positions, respectively. This arrangement of halogens makes the molecule an ideal candidate for selective palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a wide array of substituted pyrimidine and pyridine compounds .

Chemical Reactions Analysis

2-Bromo-5-iodopyridine participates in various chemical reactions, primarily serving as a substrate for cross-coupling reactions. It has been used in palladium-catalyzed reactions with arylboronic acids and alkynylzincs , as well as in the synthesis of 2-amino-5-fluoropyridines through a radiofluorination/palladium-catalyzed amination sequence . The halogen-rich nature of the molecule also allows for the synthesis of pentasubstituted pyridines through halogen dance reactions .

Physical and Chemical Properties Analysis

While the specific physical properties of 2-Bromo-5-iodopyridine are not detailed in the provided papers, its chemical properties can be inferred from its reactivity in synthesis. The molecule's halogen atoms are reactive sites that can be exploited for further functionalization. The bromine atom is typically a good leaving group in nucleophilic substitution reactions, and the iodine atom can undergo oxidative addition with palladium catalysts, making the compound a valuable intermediate in the construction of more complex molecules .

Scientific Research Applications

Synthesis and Functionalization

  • 2-Bromo-5-iodopyridine serves as a valuable building block in medicinal chemistry, particularly in the synthesis of functionalized pyridines. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine and similar compounds have been synthesized using halogen dance reactions. These intermediates are useful for generating pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
  • The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine, through an iodo-magnesium exchange reaction, has enabled the creation of a range of useful functionalized pyridine derivatives. This methodology has been applied in synthesizing key intermediates for anticancer agents like Lonafarnib (Song, Yee, Tan, Xu, Kapadia, & Senanayake, 2004).
  • Another application is in the preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine. This organozinc iodide has been used in various coupling reactions to produce cross-coupling products (Rieke & Kim, 2011).

Advanced Chemical Synthesis Techniques

  • 2-Bromo-5-iodopyridine has been synthesized from 2-bromopyridine using a method known as 'halogen dance'. This intermediate is then used to create 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions, demonstrating its versatility in chemical synthesis (Duan, Li, Li, & Huang, 2004).

DNA Research and Biochemistry

  • In biochemistry, derivatives of 5-bromo-2-iodopyridine, like 5-bromodeoxyuridine, have been used in the study of DNA replication. Monoclonal antibodies specific for these compounds have been applied in detecting DNA replication at a cellular level, showcasing their importance in molecular biology (Gratzner, 1982).

Catalysis and Reaction Selectivity

  • 2-Bromo-5-iodopyridine has shown significant utility in catalysis. For instance, copper-catalyzed amination at the C-5 position of 2-bromo-5-iodopyridine leads to selective bond formation, highlighting its role in facilitating specific chemical transformations (Roy, Paul, Mukherjee, Kundu, & Talukdar, 2017).

Safety And Hazards

2-Bromo-5-iodopyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-bromo-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRSJVPTKFSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406189
Record name 2-Bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodopyridine

CAS RN

73290-22-9
Record name 2-Bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
E Demory, V Blandin, J Einhorn… - … Process Research & …, 2012 - ACS Publications
… We recently found out that compound 3j (Table 1, entry 10) had not been prepared from 2-bromo-6-iodopyridine, but from 2-bromo-5-iodopyridine. Thus, 3j is actually 2-bromo-5-(4,4,6-…
Number of citations: 1 pubs.acs.org
F Justaud, G Argouarch, SI Ghazala, L Toupet… - …, 2008 - ACS Publications
… coupling reaction between 4 and commercial 2-bromo-5-iodopyridine (7b) might prove less … simply be isolated in good yields from the commercial 2-bromo-5-iodopyridine 7b (>70%). (…
Number of citations: 14 pubs.acs.org
R Puttreddy, C von Essen… - European Journal of …, 2018 - Wiley Online Library
… (1), 5-bromo-2-chloropyridine (2), 2-chloro-5-iodopyridine (3), 2-bromo-5-fluoropyridine (4), 2-bromo-5-chloropyridine (5), 2,5-dibromopyridine (6), 2-bromo-5-iodopyridine (7), and 3-…
KK Bhasin, S Singh, H Kumar, SK Mehta - Journal of Organometallic …, 2010 - Elsevier
… Using 2,5-dibromopyridine and 2-bromo-5-iodopyridine as substrates, we got the same … However, the yield was better in case of 2-bromo-5-iodopyridine because of the presence of …
Number of citations: 17 www.sciencedirect.com
C von Essen, K Rissanen, R Puttreddy - Materials, 2019 - mdpi.com
… The complex formed by 2-bromo-5-iodopyridine (3) and CuI is the exotic structure of the 2-X-5-iodopyridine series (X = F, Cl, Br, and I). Typically, C2–X2∙∙∙I–Cu or C5–X5∙∙∙I–Cu XBs are …
Number of citations: 9 www.mdpi.com
S Roy, B Paul, A Mukherjee, B Kundu, A Talukdar - RSC advances, 2017 - pubs.rsc.org
… 2-Amino-, 2-hydroxy- or 2-bromo-5-iodopyridine offers an interesting model to study C–N … study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine to develop a highly selective, …
Number of citations: 3 pubs.rsc.org
R Puttreddy, C von Essen, A Peuronen, M Lahtinen… - …, 2018 - pubs.rsc.org
Ten coordination complexes obtained through a facile reaction between 2,5-dihalopyridines and copper(II) chloride (CuCl2) are characterized using single crystal X-ray diffraction. Two …
Number of citations: 25 pubs.rsc.org
A Omrane, B Zlatopolskiy… - The 23rd International …, 2019 - juser.fz-juelich.de
… MethodsThe direct reaction of 2‐bromo‐5‐iodopyridine with DABCO followed by anion metathesis using TMSOTf afforded 1‐(5‐iodopyridin‐2‐yl)‐1,4‐diazabicyclo[2.2.2]octan‐1‐ium …
Number of citations: 2 juser.fz-juelich.de
LE Horsburgh, AP Monkman, C Wang… - MRS Online …, 2001 - cambridge.org
… Poly(2,5-pyridinediyl) was prepared from 2-bromo-5-iodopyridine, by a method which combines organomagnesium and organonickel chemistry, and leads to the regioselective …
Number of citations: 3 www.cambridge.org
YA Getmanenko - 2007 - rave.ohiolink.edu
… Stille coupling of 2-bromo-5-iodopyridine (45) with stannanes 56 as a convenient method for the preparation of 2-bromo-5-arylpyridines 58 …86 Scheme 33. Construction of 2,5-bis-(5-…
Number of citations: 2 rave.ohiolink.edu

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